molecular formula C13H16O3 B13971692 Methyl 4-butyryl-3-methylbenzoate

Methyl 4-butyryl-3-methylbenzoate

Cat. No.: B13971692
M. Wt: 220.26 g/mol
InChI Key: XURRHTJBALTEGU-UHFFFAOYSA-N
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Description

Methyl 4-butyryl-3-methylbenzoate: is an organic compound with the molecular formula C13H16O3 It is an ester derived from benzoic acid, characterized by a benzene ring substituted with a butyryl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-butyryl-3-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-butyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow methods. For example, a continuous flow nitration process can be used, where 3-methyl-4-butyryl methyl benzoate is nitrated using a mixture of nitric acid and sulfuric acid. The reaction is conducted in a temperature-controlled pipeline reactor, followed by quenching, separation, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-butyryl-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-butyryl-3-methylbenzoic acid.

    Reduction: Formation of 4-butyryl-3-methylbenzyl alcohol.

    Substitution: Formation of nitro, bromo, or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 4-butyryl-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-butyryl-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The benzene ring and its substituents can participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

    Methyl benzoate: An ester with a simpler structure, lacking the butyryl and methyl substituents.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: Contains a propyl group in place of the methyl group in methyl benzoate.

Uniqueness: Methyl 4-butyryl-3-methylbenzoate is unique due to the presence of both butyryl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-butanoyl-3-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-4-5-12(14)11-7-6-10(8-9(11)2)13(15)16-3/h6-8H,4-5H2,1-3H3

InChI Key

XURRHTJBALTEGU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)C(=O)OC)C

Origin of Product

United States

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